![molecular formula C19H19N3O2 B2528868 4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide CAS No. 324777-26-6](/img/structure/B2528868.png)

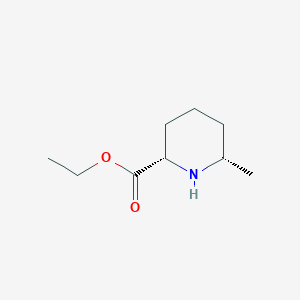

4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of 4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

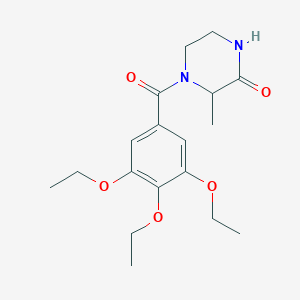

The compound this compound is a derivative of benzohydrazide, which is known for its significance in the synthesis of biologically active compounds. These compounds have been reported to exhibit a range of biological activities, including antioxidant, antidepressant, antimalarial, anti-inflammatory, antiglycating, and antimicrobial properties . Additionally, benzohydrazide derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, indicating potential as anticancer agents .

Synthesis Analysis

The synthesis of N'-benzylidene-4-tert-butylbenzohydrazide derivatives, which are closely related to the compound , involves the condensation of aromatic aldehydes with commercially available 4-(tert-butyl)benzoic acid. This process yields a series of compounds with good to excellent yields, characterized by spectroscopic techniques such as HREI-MS and 1H-NMR . Although the specific synthesis of this compound is not detailed, similar synthetic routes involving condensation reactions are likely employed.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography. For instance, a derivative containing a thiazol-2-amine moiety was crystallized and its structure was elucidated by single-crystal X-ray diffraction, revealing a monoclinic system with specific geometric parameters . While the exact structure of this compound is not provided, it can be inferred that the compound would exhibit a similar complex molecular geometry, potentially forming intermolecular hydrogen bonds and contributing to a stable three-dimensional network structure.

Chemical Reactions Analysis

The chemical reactivity of benzohydrazide derivatives is influenced by the presence of substituents on the phenyl ring. For example, electron-donating groups have been found to significantly affect enzyme inhibition activities of these compounds . While the specific chemical reactions of this compound are not described, it is likely that the indole moiety and the tert-butyl group would also impact its reactivity and biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives are closely related to their molecular structure. The presence of tert-butyl groups typically increases the lipophilicity of the molecule, which can affect its solubility and membrane permeability . The indole moiety in the compound of interest is likely to contribute to its planarity and ability to engage in pi-pi interactions, which could influence its binding to biological targets. The cytotoxic properties of a similar compound against various cancer cell lines suggest that these physical and chemical properties are conducive to biological activity .

Applications De Recherche Scientifique

Anticancer Applications

N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazides have been synthesized and evaluated for their potential as anticancer agents. These derivatives have demonstrated cytotoxic properties against various cancer cell lines, including murine leukemia, human leukemia, human T-cell leukemia, and human cervix carcinoma cells. One derivative, in particular, showed potent inhibitory effects across all evaluated tumor cell lines, suggesting that these compounds may induce apoptosis at submicromolar ranges. This indicates their potential application in developing new anticancer therapies (Katiyar et al., 2015).

DNA Interaction and Biological Activities

Further research on Schiff base compounds, including N'-substituted benzohydrazide derivatives, has shown remarkable biological activities. These activities span antibacterial, antifungal, antioxidant, and cytotoxic effects, as well as enzymatic activities and interactions with salmon sperm DNA (SS-DNA). The interaction studies reveal the binding propensity of these compounds towards SS-DNA via an intercalation mode of interaction, suggesting potential applications in biotechnology and pharmaceutical research aimed at DNA-targeted therapies (Sirajuddin et al., 2013).

Antimicrobial and Antioxidant Properties

Investigations into the bioactive properties of Schiff base compounds related to 4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide have unveiled significant antimicrobial and antioxidant capabilities. These findings hint at the potential of such compounds in the development of new antimicrobial agents that could be used to combat resistant strains of bacteria and fungi. Additionally, their antioxidant properties suggest a role in protecting cells from oxidative stress, which is linked to various chronic diseases (Sirajuddin et al., 2013).

Cardioprotective Activity

A specific derivative, N,N'-bis[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]carbonohydrazide, has been studied for its cardioprotective effect against doxorubicin-induced cardiotoxicity in rats. The compound demonstrated a significant dose-dependent decrease in elevated cardiotoxic biomarkers and an increase in antioxidant enzymes in heart tissue homogenates. These findings suggest its potential application in the prevention or treatment of drug-induced cardiotoxicity (Tabassum et al., 2014).

Mécanisme D'action

Target of Action

The primary target of this compound is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway by inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . The downstream effects of this inhibition could include a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules.

Pharmacokinetics

Based on its chemical structure, it is likely to have good bioavailability .

Result of Action

The inhibition of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ by the compound could lead to a decrease in the production of fatty acids . This could potentially disrupt the integrity of cell membranes and the production of signaling molecules, leading to various cellular effects.

Propriétés

IUPAC Name |

4-tert-butyl-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-19(2,3)13-10-8-12(9-11-13)17(23)22-21-16-14-6-4-5-7-15(14)20-18(16)24/h4-11,20,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUWKOXMVXYVNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride](/img/structure/B2528790.png)

![3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2528792.png)

![3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2528793.png)

![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)

![Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2528796.png)

![Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate](/img/structure/B2528806.png)